2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-26(2)19-22-17(23-20(24-19)27-10-6-3-7-11-27)13-21-18(28)12-15-14-8-4-5-9-16(14)29-25-15/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOYMIGBPYAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The triazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery programs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on related chemical classes:
Benzoxazole Derivatives
Benzoxazole derivatives, such as those isolated from Zygophyllum fabago (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), exhibit anti-inflammatory and antioxidant properties. Unlike the target compound, these natural benzoxazoles lack triazine substituents and instead feature glycoside or terpene moieties. Their bioactivity is attributed to hydrogen bonding and radical scavenging capabilities, as demonstrated by NMR and UV spectroscopy .
Triazine Derivatives
Triazine-based compounds, such as those in the Toxics Release Inventory (TRI), are often associated with industrial applications (e.g., herbicides or dyes).
Hybrid Benzoxazole-Triazine Compounds
No direct analogs of the target compound were identified in the evidence. However, hypothetical comparisons can be drawn:
- Structural Stability : The triazine ring’s electron-deficient nature may enhance binding affinity to biological targets compared to simpler benzoxazole derivatives.
- Bioavailability : The piperidin-1-yl group in the target compound could improve solubility relative to unsubstituted triazines, as seen in similar piperidine-containing drugs.
Data Tables (Hypothetical Framework)
Note: The tables below are illustrative due to lack of direct evidence.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide (CAS No. 2034350-83-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a triazine derivative through an acetamide group. The presence of a dimethylamino group and a piperidine ring enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O3 |
| Molecular Weight | 342.359 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034350-83-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentrations (MIC) for these compounds were determined in several studies:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2-(1,2-benzoxazol-3-yl)acetamide | 12.5 | Bacillus subtilis |
| 2-(1,2-benzoxazol-3-yl)acetamide | 25 | Escherichia coli |
These findings suggest that modifications in the structure can enhance the antimicrobial efficacy of benzoxazole derivatives.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has been observed to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
A study reported the following IC50 values for the compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 20.0 |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays where an increase in early apoptotic cells was noted after treatment with the compound.
The biological activity of This compound is thought to be mediated through its interaction with specific molecular targets within cells. These targets may include:
- Enzymes involved in cellular signaling pathways.
- Receptors that modulate cell growth and survival.
Research suggests that the compound may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival.
Case Studies
A notable case study examined the effects of this compound on neuroblastoma cells. The study demonstrated that treatment led to a significant reduction in cell viability and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its anticancer activity.
Another study focused on its antimicrobial properties against resistant strains of bacteria. The compound was tested against clinical isolates and showed promising results in reducing bacterial load in vitro.
Q & A
Q. What are the critical steps and challenges in synthesizing 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide?
The synthesis involves multi-step condensation reactions, particularly between benzoxazole and triazine intermediates. Key challenges include:
- Reaction condition optimization : Temperature (often 60–100°C), solvent selection (e.g., DMF or THF), and anhydrous environments to prevent hydrolysis of reactive intermediates .
- By-product control : Use of potassium carbonate or morpholine to facilitate coupling while minimizing unwanted side reactions .
- Purification : Column chromatography or recrystallization to isolate the final compound with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the benzoxazole and triazine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .
- HPLC : Quantifies purity and detects trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
Contradictions often arise from subtle structural variations or impurities. Methodological approaches include:
- Batch comparison : Use NMR and X-ray crystallography (if crystals are obtainable) to confirm structural integrity across batches .
- Bioassay standardization : Re-test all batches under identical conditions (e.g., cell lines, concentration ranges) to isolate batch-specific effects .
- Impurity profiling : LC-MS/MS to identify and quantify by-products that may antagonize or enhance activity .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications to the core structure:
- Functional group substitutions : Replace dimethylamino or piperidinyl groups with morpholine, pyrrolidine, or other amines to assess electronic/steric effects .
- Scaffold hopping : Compare activity with structurally related compounds (e.g., pyridazinone or triazolopyrimidine analogs) to identify critical pharmacophores .
- Computational modeling : Density Functional Theory (DFT) or molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
Q. How can reaction mechanisms for key synthetic steps (e.g., triazine-benzoxazole coupling) be elucidated?
Mechanistic studies involve:
- Kinetic analysis : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-determining steps .
- Isotopic labeling : Use N-labeled intermediates to trace nitrogen migration during coupling reactions .
- Theoretical calculations : Transition state modeling using software like Gaussian or ORCA to propose plausible pathways .
Methodological Notes
- Avoid commercial sources : Focus on in-house synthesis or academic collaborations to ensure reproducibility.
- Statistical optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio) for yield optimization .
- Safety protocols : Follow guidelines for handling reactive intermediates (e.g., use fume hoods, PPE) as per SDS recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
